2-Chlorobenzophenone
Overview
Description
2-Chlorobenzophenone is an organic compound with the molecular formula ClC₆H₄COC₆H₅. It is a chlorinated derivative of benzophenone and is used in various chemical applications. The compound is known for its role as an intermediate in organic synthesis and its utility in the production of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorobenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of benzene with 2-chlorobenzoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out at temperatures ranging from -20°C to 15°C . The process involves the following steps:
- Benzene and 2-chlorobenzoyl chloride are mixed in a halogenated hydrocarbon solvent.
- Aluminum chloride is added as a catalyst.
- The reaction mixture is maintained at the specified temperature range.
- After the reaction is complete, an acid is added to quench the reaction.
- The product is filtered and crystallized to obtain pure this compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and safe. The use of halogenated hydrocarbons as solvents and aluminum chloride as a catalyst ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzophenone undergoes various chemical reactions, including:
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation: While less common, oxidation reactions can also be performed on this compound to yield different products.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Reduction: Benzhydrol derivatives.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Oxidation: Oxidized benzophenone derivatives.
Scientific Research Applications
2-Chlorobenzophenone has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: This compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-chlorobenzophenone involves its interaction with specific molecular targets. In reduction reactions, for example, the compound undergoes nucleophilic attack by hydride ions from reducing agents like lithium aluminum hydride. This results in the formation of benzhydrol derivatives . The pathways and molecular targets involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound of 2-chlorobenzophenone, used widely in organic synthesis.
4-Chlorobenzophenone: Another chlorinated derivative with similar properties but different reactivity due to the position of the chlorine atom.
2-Methoxybenzophenone: A methoxy-substituted benzophenone with different electronic properties.
Uniqueness
This compound is unique due to the presence of the chlorine atom at the ortho position, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex organic molecules .
Properties
IUPAC Name |
(2-chlorophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHYWKBKHMYRNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063721 | |
Record name | Methanone, (2-chlorophenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5162-03-8, 51330-06-4 | |
Record name | 2-Chlorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5162-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Chlorophenyl)phenylmethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051330064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62529 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanone, (2-chlorophenyl)phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, (2-chlorophenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU8B664MRJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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